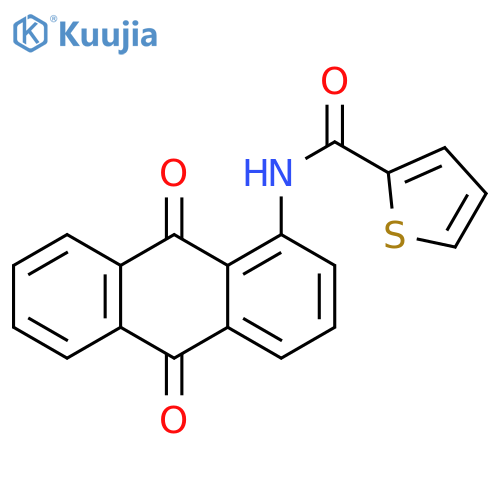Cas no 310452-14-3 (N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide)

310452-14-3 structure
商品名:N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide
- 2-Thiophenecarboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- AB00077800-01
- F0015-0200
- N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide
- SR-01000906468
- 310452-14-3
- AKOS001586468
- SR-01000906468-1
-
- インチ: 1S/C19H11NO3S/c21-17-11-5-1-2-6-12(11)18(22)16-13(17)7-3-8-14(16)20-19(23)15-9-4-10-24-15/h1-10H,(H,20,23)
- InChIKey: FIYXIBUMKKQQDP-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=C3C(C(=O)C4=C(C3=O)C=CC=C4)=CC=C2)=O)SC=CC=1
計算された属性
- せいみつぶんしりょう: 333.04596439g/mol
- どういたいしつりょう: 333.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 91.5Ų
じっけんとくせい
- 密度みつど: 1.465±0.06 g/cm3(Predicted)
- ふってん: 477.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 11.65±0.20(Predicted)
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0015-0200-3mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0015-0200-1mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0015-0200-2μmol |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0015-0200-20mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0015-0200-2mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| A2B Chem LLC | BA76508-1mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 1mg |
$245.00 | 2024-04-20 | ||
| Life Chemicals | F0015-0200-5μmol |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0015-0200-20μmol |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0015-0200-15mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0015-0200-10μmol |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
310452-14-3 (N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide) 関連製品
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
